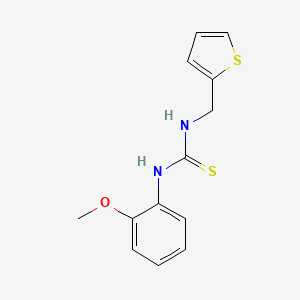
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, also known as MTU, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a thiourea derivative that has been synthesized using a variety of methods, and has been shown to have a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in redox signaling and has been implicated in cancer progression. Additionally, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling and has been implicated in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune function. It has been shown to have anti-tumor effects in various cancer cell lines, and has been investigated as a potential treatment for breast cancer, lung cancer, and other types of cancer. Additionally, this compound has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has several advantages for use in lab experiments, including its high purity and good solubility in water and organic solvents. Additionally, it has been shown to have low toxicity and good stability under a range of conditions. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Zukünftige Richtungen
There are many potential future directions for research on N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea, including further investigation of its mechanism of action and potential applications in cancer research and drug development. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its potential interactions with other drugs and compounds. Furthermore, there is a need for the development of new and improved methods for the synthesis of this compound, which could help to reduce its cost and increase its availability for research purposes.
Synthesemethoden
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea can be synthesized using a variety of methods, including the reaction of 2-methoxyaniline with thiophosgene, followed by reaction with potassium thiocyanate. Another method involves the reaction of 2-methoxyaniline with thioacetic acid, followed by reaction with thionyl chloride and potassium thiocyanate. These methods have been shown to produce high yields of this compound with good purity.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(2-thienylmethyl)thiourea has been studied for its potential applications in scientific research, particularly in the areas of cancer research and drug development. It has been shown to have anti-tumor effects in vitro and in vivo, and has been investigated as a potential treatment for various types of cancer. Additionally, this compound has been shown to have antiviral activity against HIV-1, and has been studied as a potential treatment for viral infections.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2OS2/c1-16-12-7-3-2-6-11(12)15-13(17)14-9-10-5-4-8-18-10/h2-8H,9H2,1H3,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKRPUVJDKPJNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
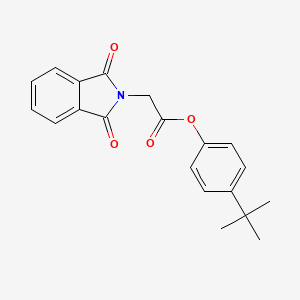
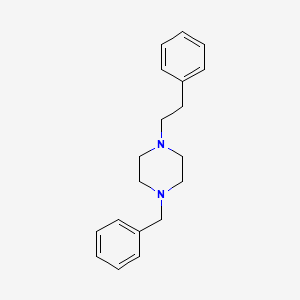
![N-isopropyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5889161.png)

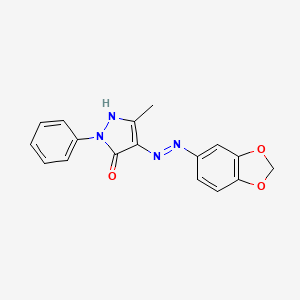
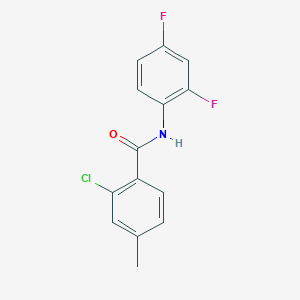
![3-[(4-methoxy-3-nitrobenzoyl)amino]-2-methylbenzoic acid](/img/structure/B5889191.png)
![N'-(2,2,6,6-tetramethyl-4-piperidinylidene)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carbohydrazide](/img/structure/B5889194.png)
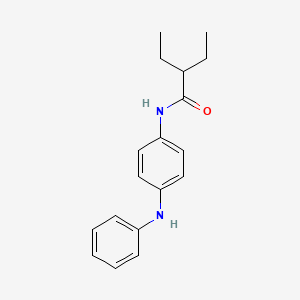
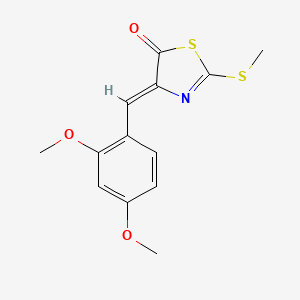
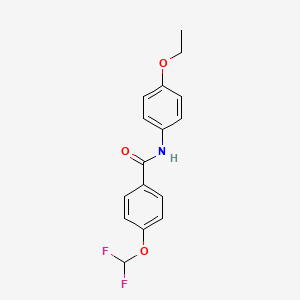
![2-{[(6-methyl-2-pyridinyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5889224.png)
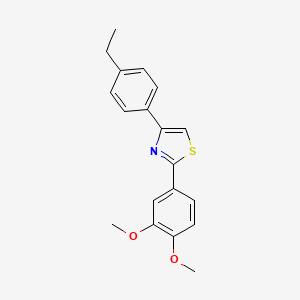
![4-{[4-(4-ethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5889248.png)
